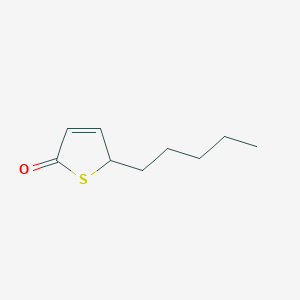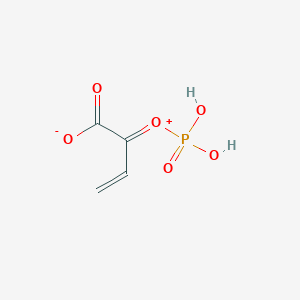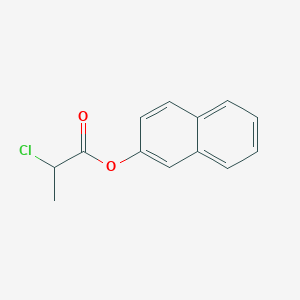
5,5-Dimethyl-2-(pyridin-2-yl)cyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethyl-2-(pyridin-2-yl)cyclohexane-1,3-dione is a compound that belongs to the class of cyclohexane-1,3-dione derivatives. These compounds are known for their unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of the pyridine ring and the cyclohexane-1,3-dione core makes this compound particularly interesting for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(pyridin-2-yl)cyclohexane-1,3-dione typically involves the reaction of 2-pyridinecarboxaldehyde with 5,5-dimethyl-1,3-cyclohexanedione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
5,5-Dimethyl-2-(pyridin-2-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
5,5-Dimethyl-2-(pyridin-2-yl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5,5-Dimethyl-2-(pyridin-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes .
相似化合物的比较
Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione: A closely related compound with similar structural features but lacking the pyridine ring.
2-(Pyridin-2-yl)cyclohexane-1,3-dione: Another similar compound with a different substitution pattern on the cyclohexane ring.
Uniqueness
The presence of both the pyridine ring and the 5,5-dimethyl substitution on the cyclohexane-1,3-dione core makes 5,5-Dimethyl-2-(pyridin-2-yl)cyclohexane-1,3-dione unique. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
属性
| 111087-23-1 | |
分子式 |
C13H15NO2 |
分子量 |
217.26 g/mol |
IUPAC 名称 |
5,5-dimethyl-2-pyridin-2-ylcyclohexane-1,3-dione |
InChI |
InChI=1S/C13H15NO2/c1-13(2)7-10(15)12(11(16)8-13)9-5-3-4-6-14-9/h3-6,12H,7-8H2,1-2H3 |
InChI 键 |
CPHPZZVQKMZJIA-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=O)C(C(=O)C1)C2=CC=CC=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Cyclohexene, 4,4'-[methylenebis(oxy)]bis-](/img/structure/B14318411.png)
![6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole](/img/structure/B14318426.png)



